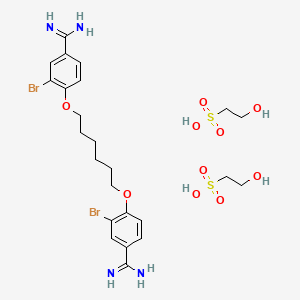
4,4'-Biphenyldicarboxylic acid, 2,2'-dinitro-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester: is an organic compound that belongs to the class of aromatic dicarboxylic acid esters. This compound is characterized by the presence of two nitro groups and two ester groups attached to a biphenyl backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester typically involves the esterification of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester can undergo reduction reactions to form amino groups. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to form the corresponding carboxylic acids. This reaction is typically carried out using aqueous sodium hydroxide under reflux conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide, reflux conditions.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Reduction: 4,4’-Biphenyldicarboxylic acid, 2,2’-diamino-, diethyl ester.
Hydrolysis: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is used as a building block in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas storage, catalysis, and sensing .
Biology: In biological research, this compound is used as a precursor for the synthesis of various biologically active molecules. It can be used to study the effects of nitro and ester groups on biological activity .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. These complexes can be used to deliver drugs to specific targets in the body .
Industry: In the industrial sector, 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is used in the production of high-performance polymers. These polymers have applications in electronics, automotive, and aerospace industries due to their excellent thermal stability and mechanical properties .
Mécanisme D'action
The mechanism of action of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and receptors in biological systems. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-
- 4,4’-Biphenyldicarboxylic acid, diethyl ester
- 4,4’-Biphenyldicarboxylic acid, 2,2’-diamino-, diethyl ester
Comparison: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is unique due to the presence of both nitro and ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications. In contrast, 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro- lacks the ester groups, limiting its reactivity in certain reactions. Similarly, 4,4’-Biphenyldicarboxylic acid, diethyl ester lacks the nitro groups, reducing its potential for reduction reactions .
Propriétés
| 6285-96-7 | |
Formule moléculaire |
C18H16N2O8 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
ethyl 4-(4-ethoxycarbonyl-2-nitrophenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-3-27-17(21)11-5-7-13(15(9-11)19(23)24)14-8-6-12(18(22)28-4-2)10-16(14)20(25)26/h5-10H,3-4H2,1-2H3 |
Clé InChI |
VFQUPNHLZHNWDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)



